![molecular formula C24H28N4O3 B2491084 5-[1-(4-ethylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775311-54-0](/img/structure/B2491084.png)
5-[1-(4-ethylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[1-(4-ethylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C24H28N4O3 and its molecular weight is 420.513. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Stabilities and Cancer Research
A study by Karayel (2021) explored the tautomeric properties, conformations, and the mechanism behind the anti-cancer properties of benzimidazole derivatives, which include compounds structurally similar to the triazole of interest. These compounds were analyzed using density functional theory and molecular docking, indicating their potential in anti-cancer activity, particularly in relation to the EGFR binding pocket (Karayel, 2021).
Antimicrobial Activities
Bektaş et al. (2007) synthesized novel triazole derivatives and evaluated their antimicrobial activities. The study highlights the potential of these compounds, including those structurally similar to the chemical , in combating various microorganisms (Bektaş et al., 2007).
5-HT2 Antagonist Activity
Watanabe et al. (1992) focused on synthesizing bicyclic triazole derivatives for 5-HT2 and alpha 1 receptor antagonist activity. These derivatives, including those similar to the specified triazole, showed promising results in antagonist activity, particularly relevant in the context of central nervous system disorders (Watanabe et al., 1992).
Lipase and α-Glucosidase Inhibition
In a study conducted by Bekircan et al. (2015), novel heterocyclic compounds derived from triazoles were synthesized and tested for their lipase and α-glucosidase inhibition. This research is indicative of the potential of triazole compounds in therapeutic applications related to metabolic disorders (Bekircan et al., 2015).
Anticancer Evaluation
A separate study by Bekircan et al. (2008) synthesized and evaluated the anticancer activities of new triazole derivatives. This further demonstrates the role of such compounds in exploring new avenues for cancer treatment (Bekircan et al., 2008).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as phenylpyrazoles, have been found to target proteins like serine/threonine-protein kinase b-raf .
Biochemical Pathways
If it targets serine/threonine-protein kinase b-raf like its structural analogs, it could potentially influence pathways related to cell growth and proliferation .
Pharmacokinetics
Therefore, its impact on bioavailability cannot be accurately determined at this time .
Result of Action
If it acts similarly to its structural analogs, it could potentially influence cell growth and proliferation .
Safety and Hazards
Direcciones Futuras
The future research directions for this compound could be vast and would depend on its physical and chemical properties, as well as its biological activity. It could potentially be explored for various applications in medicinal chemistry, given the presence of biologically active functional groups .
Propiedades
IUPAC Name |
3-[1-(4-ethylbenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-3-17-4-8-20(9-5-17)23(29)27-14-12-19(13-15-27)22-25-26-24(30)28(22)16-18-6-10-21(31-2)11-7-18/h4-11,19H,3,12-16H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBPTKRWJMGAMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NNC(=O)N3CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
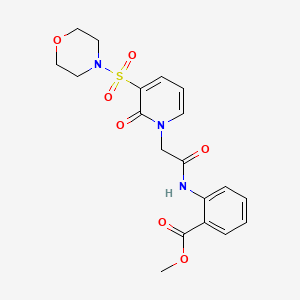
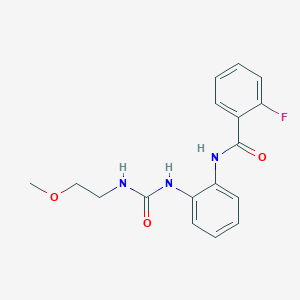
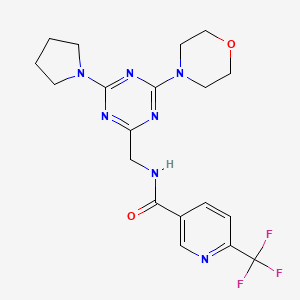
![3-chloro-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2,2-dimethylpropanamide](/img/no-structure.png)
![2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2491007.png)
![N-[(1-methylindol-3-yl)methyl]prop-2-enamide](/img/structure/B2491009.png)

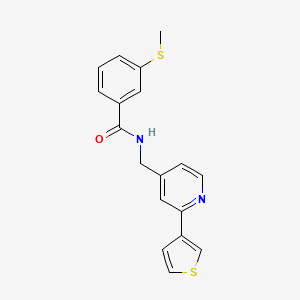
![N-{[5-(4-chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl}-N-cyanoaniline](/img/structure/B2491012.png)
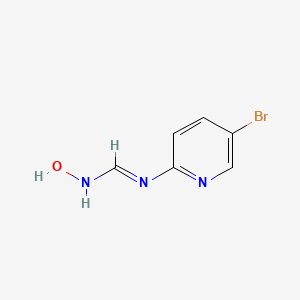

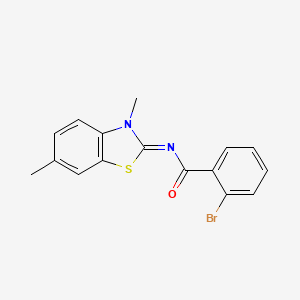
![5-((2-Chlorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2491020.png)
![2-ethoxy-6-{(E)-[(3-fluorophenyl)imino]methyl}phenol](/img/structure/B2491024.png)
